![molecular formula C21H23N3O7 B1202428 4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid CAS No. 80049-85-0](/img/new.no-structure.jpg)

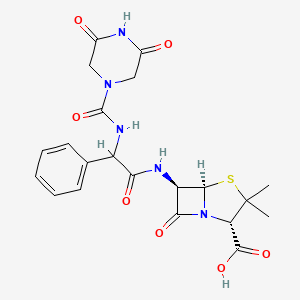

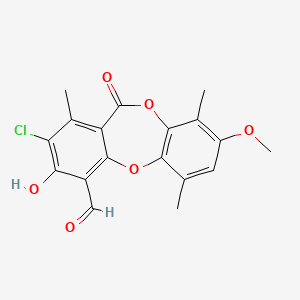

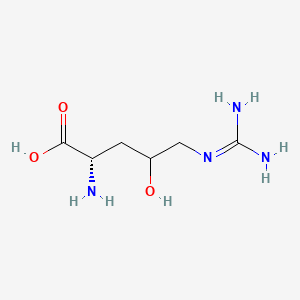

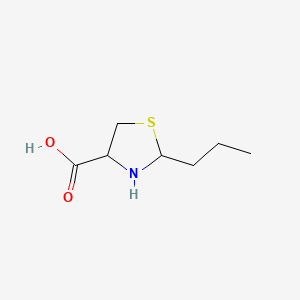

4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

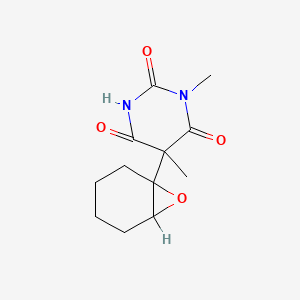

Die Synthese von Succinyl-Glycyl-Prolyl-7-Amino-4-Methylcoumarin beinhaltet die Kupplung von Succinyl-Glycyl-Prolin mit 7-Amino-4-Methylcoumarin. Die Reaktion erfordert typischerweise die Verwendung von Kupplungmitteln wie Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS), um die Bildung der Peptidbindung zu erleichtern . Die Reaktion wird unter milden Bedingungen durchgeführt, normalerweise bei Raumtemperatur, um die Zersetzung des empfindlichen fluorogenen Substrats zu verhindern.

Industrielle Produktionsverfahren

Die industrielle Produktion von Succinyl-Glycyl-Prolyl-7-Amino-4-Methylcoumarin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Peptidsynthesizern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird durch Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt und durch Massenspektrometrie und Kernresonanzspektroskopie (NMR) charakterisiert, um seine Struktur und Reinheit zu bestätigen .

Chemische Reaktionsanalyse

Arten von Reaktionen

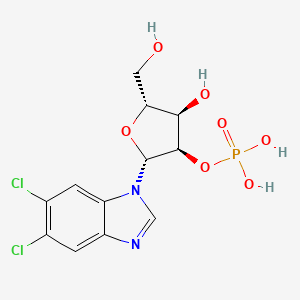

Succinyl-Glycyl-Prolyl-7-Amino-4-Methylcoumarin unterliegt in erster Linie Hydrolysereaktionen, die durch Prolyl-Endopeptidase katalysiert werden. Die Hydrolyse der Amidbindung zwischen Prolin und 7-Amino-4-Methylcoumarin setzt das fluoreszierende 7-Amino-4-Methylcoumarin frei, das mit Fluoreszenzspektroskopie nachgewiesen werden kann .

Häufige Reagenzien und Bedingungen

Die Hydrolysereaktion wird typischerweise in einer gepufferten wässrigen Lösung bei physiologischem pH-Wert (um 7,4) durchgeführt. Häufig verwendete Reagenzien in diesen Reaktionen sind Phosphat-gepufferte Salzlösung (PBS) und Tris-HCl-Puffer . Die Reaktionsbedingungen werden optimiert, um die Stabilität des Substrats und die Aktivität des Enzyms zu erhalten.

Hauptprodukte

Das Hauptprodukt, das bei der Hydrolyse von Succinyl-Glycyl-Prolyl-7-Amino-4-Methylcoumarin entsteht, ist 7-Amino-4-Methylcoumarin, das eine starke Fluoreszenz aufweist und quantitativ gemessen werden kann, um die Aktivität von Prolyl-Endopeptidase zu bestimmen .

Analyse Chemischer Reaktionen

Types of Reactions

Suc-Gly-Pro-AMC primarily undergoes hydrolysis reactions catalyzed by prolyl endopeptidase. The hydrolysis of the amide bond between proline and 7-amino-4-methylcoumarin releases the fluorescent 7-amino-4-methylcoumarin, which can be detected using fluorescence spectroscopy .

Common Reagents and Conditions

The hydrolysis reaction is typically carried out in a buffered aqueous solution at physiological pH (around 7.4). Common reagents used in these reactions include phosphate-buffered saline (PBS) and Tris-HCl buffer . The reaction conditions are optimized to maintain the stability of the substrate and the activity of the enzyme.

Major Products

The major product formed from the hydrolysis of Suc-Gly-Pro-AMC is 7-amino-4-methylcoumarin, which exhibits strong fluorescence and can be quantitatively measured to determine the activity of prolyl endopeptidase .

Wissenschaftliche Forschungsanwendungen

Succinyl-Glycyl-Prolyl-7-Amino-4-Methylcoumarin wird in der wissenschaftlichen Forschung für verschiedene Anwendungen verwendet:

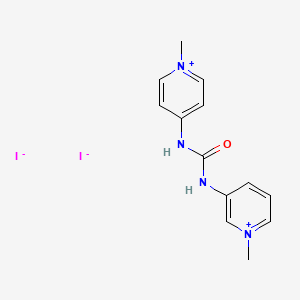

Wirkmechanismus

Succinyl-Glycyl-Prolyl-7-Amino-4-Methylcoumarin übt seine Wirkungen aus, indem es als Substrat für Prolyl-Endopeptidase dient. Das Enzym erkennt den Prolinrest im Substrat und spaltet die Amidbindung, wodurch das fluoreszierende 7-Amino-4-Methylcoumarin freigesetzt wird . Diese Fluoreszenz kann gemessen werden, um die Aktivität des Enzyms zu bestimmen. Das molekulare Ziel von Succinyl-Glycyl-Prolyl-7-Amino-4-Methylcoumarin ist das aktive Zentrum von Prolyl-Endopeptidase, wo die Hydrolysereaktion stattfindet .

Wirkmechanismus

Suc-Gly-Pro-AMC exerts its effects by serving as a substrate for prolyl endopeptidase. The enzyme recognizes the proline residue in the substrate and cleaves the amide bond, releasing the fluorescent 7-amino-4-methylcoumarin . This fluorescence can be measured to determine the enzyme’s activity. The molecular target of Suc-Gly-Pro-AMC is the active site of prolyl endopeptidase, where the hydrolysis reaction occurs .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Z-Gly-Pro-AMC: Ein weiteres fluorogenes Substrat, das verwendet wird, um die Aktivität von Prolyl-Endopeptidase zu untersuchen.

Boc-Gly-Pro-AMC: Eine ähnliche Verbindung mit einer anderen Schutzgruppe, die in ähnlichen Enzym-Assays verwendet wird.

Einzigartigkeit

Succinyl-Glycyl-Prolyl-7-Amino-4-Methylcoumarin ist aufgrund seiner hohen Sensitivität und Spezifität für Prolyl-Endopeptidase einzigartig. Die Succinylgruppe erhöht die Löslichkeit und Stabilität des Substrats, wodurch es für verschiedene biochemische Assays geeignet wird . Zusätzlich liefert die Freisetzung von 7-Amino-4-Methylcoumarin bei der Hydrolyse ein starkes fluoreszierendes Signal, das eine genaue und quantitative Messung der Enzymaktivität ermöglicht .

Eigenschaften

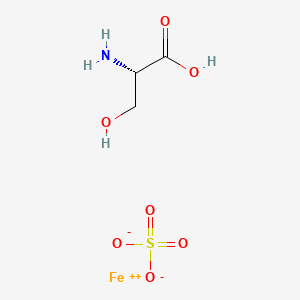

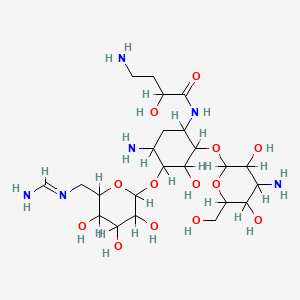

CAS-Nummer |

80049-85-0 |

|---|---|

Molekularformel |

C21H23N3O7 |

Molekulargewicht |

429.4 g/mol |

IUPAC-Name |

4-[[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C21H23N3O7/c1-12-9-20(29)31-16-10-13(4-5-14(12)16)23-21(30)15-3-2-8-24(15)18(26)11-22-17(25)6-7-19(27)28/h4-5,9-10,15H,2-3,6-8,11H2,1H3,(H,22,25)(H,23,30)(H,27,28)/t15-/m0/s1 |

InChI-Schlüssel |

NKEPCOOQNLGSLJ-HNNXBMFYSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N3CCCC3C(=O)N(C(=O)CCC(=O)O)C(=O)CN |

Isomerische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)CCC(=O)O |

Kanonische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)CCC(=O)O |

Synonyme |

7-(succinyl-Gly-Pro)-4-methylcoumarinamide 7-SGPMC 7-succinylglycyl-prolyl-4-methylcoumaryl-7-amide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.